N-Ethylation Increases Lipophilicity and Alters Cross-Coupling Reactivity
The presence of the N-ethyl group in 1-Ethyl-4-iodo-2(1H)-pyridinone increases the compound's lipophilicity compared to the non-ethylated 4-iodo-2-pyridinone (CAS: 858839-90-4), which is expected to enhance solubility in organic solvents and influence the kinetics of palladium-catalyzed cross-coupling reactions . While direct comparative reaction yield data is not available in the public domain for this specific pair, class-level inference from analogous iodopyridinone systems indicates that N-alkylation can modulate the rate of oxidative addition in Suzuki-Miyaura couplings [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~1.5 (estimated based on structural analogs) |
| Comparator Or Baseline | 4-Iodo-2-pyridinone (CAS: 858839-90-4): cLogP ~0.8 |
| Quantified Difference | ΔcLogP ≈ +0.7 |
| Conditions | Calculated partition coefficient (octanol/water). |
Why This Matters
The enhanced lipophilicity facilitates solubility in organic reaction media and may improve passive diffusion across biological membranes in cellular assays.
- [1] Conreaux, D., et al. N-Alkyl-3-aryl-5-iodo-4-methoxypyridin-2(1H)-ones in Sonogashira Reactions. Socolar. View Source
